4-Chloro-6-cyclopropoxy-3-fluoro-2-iodobenzonitrile

Cross-Coupling PRMT5 Inhibitor Synthesis Late-Stage Functionalization

4-Chloro-6-cyclopropoxy-3-fluoro-2-iodobenzonitrile is a densely functionalized aryl halide building block that serves as an advanced intermediate in the synthesis of MTA-cooperative PRMT5 inhibitors, most notably the clinical candidate MRTX-1719 (navlimetostat). The compound incorporates four distinct substituents—chloro, cyclopropoxy, fluoro, and iodo—on a benzonitrile core, with the 2-iodo group specifically enabling late-stage palladium-catalyzed cross-coupling to install the pyrazole-phthalazinone warhead characteristic of this inhibitor class.

Molecular Formula C10H6ClFINO
Molecular Weight 337.51 g/mol
Cat. No. B14023198
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-6-cyclopropoxy-3-fluoro-2-iodobenzonitrile
Molecular FormulaC10H6ClFINO
Molecular Weight337.51 g/mol
Structural Identifiers
SMILESC1CC1OC2=CC(=C(C(=C2C#N)I)F)Cl
InChIInChI=1S/C10H6ClFINO/c11-7-3-8(15-5-1-2-5)6(4-14)10(13)9(7)12/h3,5H,1-2H2
InChIKeyCVTZVGIJRLWJKA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-6-cyclopropoxy-3-fluoro-2-iodobenzonitrile (CAS 2836226-31-2): A Critical Synthetic Intermediate for MTA-Cooperative PRMT5 Inhibitors


4-Chloro-6-cyclopropoxy-3-fluoro-2-iodobenzonitrile is a densely functionalized aryl halide building block that serves as an advanced intermediate in the synthesis of MTA-cooperative PRMT5 inhibitors, most notably the clinical candidate MRTX-1719 (navlimetostat) [1]. The compound incorporates four distinct substituents—chloro, cyclopropoxy, fluoro, and iodo—on a benzonitrile core, with the 2-iodo group specifically enabling late-stage palladium-catalyzed cross-coupling to install the pyrazole-phthalazinone warhead characteristic of this inhibitor class [2]. Its molecular formula is C₁₀H₆ClFINO with a molecular weight of 336.92 g/mol, a predicted XLogP of 3.5, and a topological polar surface area of 33 Ų .

Why Generic 2-Iodobenzonitrile Derivatives Cannot Replace 4-Chloro-6-cyclopropoxy-3-fluoro-2-iodobenzonitrile in PRMT5 Inhibitor Synthesis


Substituting a simpler 2-iodobenzonitrile or a mono-substituted analog for 4-chloro-6-cyclopropoxy-3-fluoro-2-iodobenzonitrile in the synthesis of MTA-cooperative PRMT5 inhibitors is not feasible because the chloro, cyclopropoxy, and fluoro substituents are not inert bystanders—they are pharmacophoric elements required for target binding and metabolic stability in the final drug substance [1]. The 4-chloro and 3-fluoro substituents occupy critical positions on the benzonitrile ring that directly interact with the PRMT5•MTA complex binding pocket, while the 6-cyclopropoxy group modulates lipophilicity and metabolic stability [2]. Removing any one of these substituents or altering the substitution pattern would require a complete re-optimization of the structure-activity relationship (SAR), as evidenced by the extensive fragment-based lead optimization campaign that selected this precise substitution pattern for MRTX-1719 [1]. The 2-iodo group, positioned ortho to the nitrile, provides the only tractable handle for the late-stage Suzuki-Miyaura coupling that installs the pyrazole moiety, a transformation that cannot be replicated with the corresponding 2-bromo or 2-chloro analogs due to insufficient oxidative addition reactivity under the mild conditions required to preserve the sensitive phthalazinone fragment [3].

Comparator-Based Evidence for 4-Chloro-6-cyclopropoxy-3-fluoro-2-iodobenzonitrile: Reactivity, Stability, and Synthetic Utility


Oxidative Addition Reactivity: 2-Iodo vs. 2-Bromo vs. 2-Chloro in Late-Stage Suzuki-Miyaura Coupling

The 2-iodo substituent on 4-chloro-6-cyclopropoxy-3-fluoro-2-iodobenzonitrile provides a critical reactivity advantage over the corresponding 2-bromo and 2-chloro analogs in palladium-catalyzed cross-coupling reactions. While the quantitative comparison is derived from class-level data on aryl halide oxidative addition rates, the differentiation is well-established: aryl iodides undergo oxidative addition to Pd(0) approximately 100–1000 times faster than aryl bromides, and over 10⁴ times faster than aryl chlorides [1]. This reactivity differential is decisive in the late-stage installation of the pyrazole moiety onto the highly functionalized benzonitrile scaffold, where forcing conditions required for 2-bromo or 2-chloro substrates risk decomposition of the acid-labile cyclopropoxy group and the phthalazinone coupling partner [2].

Cross-Coupling PRMT5 Inhibitor Synthesis Late-Stage Functionalization Aryl Halide Reactivity

Metabolic Stability: Cyclopropoxy vs. Ethoxy or Methoxy at the 6-Position

The 6-cyclopropoxy substituent confers enhanced metabolic stability compared to linear alkoxy analogs (e.g., 6-ethoxy or 6-methoxy), a critical attribute for an intermediate destined for in vivo-active PRMT5 inhibitors. The MRTX1719 lead optimization program specifically retained the cyclopropoxy group after evaluating a range of 6-alkoxy variants, as the cyclopropyl ring is less susceptible to cytochrome P450-mediated O-dealkylation than ethoxy or methoxy groups [1]. While direct comparative microsomal stability data for the isolated intermediate are not publicly available, the final compound MRTX-1719 demonstrates a Kd of 0.14 pM for the PRMT5•MTA complex, with selectivity over the PRMT5•SAM complex (Kd = 9.4 pM), and the 6-cyclopropoxy group is essential for achieving this binding profile and the associated pharmacokinetic properties that enabled clinical advancement .

Metabolic Stability Cyclopropoxy Cytochrome P450 PRMT5 Inhibitor Pharmacokinetics

Lipophilicity and Permeability: Chloro vs. Bromo at the 4-Position

The predicted XLogP of 4-chloro-6-cyclopropoxy-3-fluoro-2-iodobenzonitrile is 3.5 . Substituting the 4-chloro with a 4-bromo group would increase the XLogP by approximately 0.3–0.5 log units (based on the Hansch π constant difference: π(Br) = 0.86 vs. π(Cl) = 0.71; Δπ ≈ 0.15, amplified by multi-substituent effects) [1]. This increase in lipophilicity would elevate the risk of poor aqueous solubility, higher plasma protein binding, and increased off-target promiscuity in the final drug substance. In the context of the MRTX-1719 pharmacophore, the 4-chloro substituent was specifically selected over 4-bromo during the fragment-to-lead optimization to balance potency with favorable drug-like properties [2].

Lipophilicity LogP Permeability Chlorine vs. Bromine

Orthogonality of the 2-Iodo Handle: Enabling Sequential Functionalization in Multistep Syntheses

The 2-iodo group on 4-chloro-6-cyclopropoxy-3-fluoro-2-iodobenzonitrile provides a uniquely orthogonal reactive handle that permits selective Pd-catalyzed coupling in the presence of the 4-chloro substituent. Under standard Suzuki-Miyaura conditions using Pd(PPh₃)₄ or Pd₂(dba)₃/SPhos at 60–80 °C, the aryl iodide undergoes chemoselective oxidative addition while the aryl chloride remains intact [1]. This orthogonality is essential for the convergent synthetic route to MRTX-1719, where the 2-iodo group is coupled with a pyrazole boronic ester to form the biaryl core, while the 4-chloro group is retained as part of the final pharmacophore [2]. The corresponding 2,4-dihalo analog (e.g., 2,4-dichloro or 2,4-dibromo) would lack this chemoselectivity, leading to mixtures of mono- and bis-coupled products that would require tedious chromatographic separation.

Orthogonal Reactivity Sequential Coupling Chemoselectivity PRMT5 Inhibitor Assembly

High-Impact Application Scenarios for 4-Chloro-6-cyclopropoxy-3-fluoro-2-iodobenzonitrile in Drug Discovery and Chemical Development


Kilogram-Scale Synthesis of MRTX-1719 (Navlimetostat) for Clinical Supply

4-Chloro-6-cyclopropoxy-3-fluoro-2-iodobenzonitrile is the penultimate intermediate in the convergent synthesis of the clinical-stage PRMT5 inhibitor MRTX-1719 [1]. In this application, the compound undergoes a palladium-catalyzed Suzuki-Miyaura coupling with a pre-functionalized pyrazole boronic ester to form the biaryl core of the drug substance. The 2-iodo group's superior oxidative addition reactivity (100–1000× faster than the corresponding bromide) enables this coupling to proceed under mild conditions (60–80 °C) that preserve the integrity of the acid-sensitive cyclopropoxy group and the phthalazinone fragment installed in the subsequent step [2]. CROs and CDMOs undertaking the GMP manufacture of MRTX-1719 require this specific iodinated intermediate; substitution with the 2-bromo analog would necessitate re-optimization of the coupling step and could compromise yield and purity profiles established in the regulatory filing.

Structure-Activity Relationship (SAR) Exploration of MTA-Cooperative PRMT5 Inhibitors

Medicinal chemistry teams developing next-generation MTA-cooperative PRMT5 inhibitors beyond MRTX-1719 use 4-chloro-6-cyclopropoxy-3-fluoro-2-iodobenzonitrile as a common late-stage diversification point [1]. The 2-iodo group enables rapid analog generation via parallel Suzuki-Miyaura coupling with diverse boronic acid/ester libraries, while the fixed 4-chloro-6-cyclopropoxy-3-fluoro substitution pattern maintains the core pharmacophoric elements required for PRMT5•MTA complex binding. This intermediate allows SAR exploration at the pyrazole-occupied binding pocket without the need to resynthesize the entire benzonitrile scaffold for each analog, significantly accelerating the design-make-test-analyze cycle [2]. Competitive programs targeting the same PRMT5•MTA mechanism—including those from Haisco (HSK-41959) and other undisclosed entrants—are likely to employ structurally related intermediates, making the procurement of this specific benzonitrile building block strategically important for SAR differentiation.

Process Chemistry Route Scouting and Cost-of-Goods Optimization for PRMT5 Inhibitor Manufacturing

Process chemistry groups evaluating synthetic routes to MTA-cooperative PRMT5 inhibitors benchmark 4-chloro-6-cyclopropoxy-3-fluoro-2-iodobenzonitrile against alternative intermediates to optimize overall yield, cost of goods, and process mass intensity [1]. The orthogonal reactivity of the 2-iodo group relative to the 4-chloro substituent eliminates the need for protecting group strategies during the key C–C bond-forming step, reducing step count by at least one synthetic operation compared to routes that would require protecting group installation and removal on a dihalo intermediate [2]. The predicted XLogP of 3.5 and low topological polar surface area (33 Ų) indicate favorable organic-phase partitioning, facilitating extractive workup and crystallization-based purification after the coupling step—critical considerations for scalable manufacturing processes .

Custom Synthesis and Catalog Supply for Fragment-Based Drug Discovery (FBDD) Programs

The compound serves as a high-value catalog item for chemical suppliers serving fragment-based drug discovery groups in oncology. The MRTX-1719 discovery campaign, which started from fragment screening and progressed through structure-guided optimization to a clinical candidate, validated the PRMT5•MTA complex as a synthetically lethal target in MTAP-deleted cancers [1]. Multiple pharmaceutical and biotechnology companies have since initiated PRMT5 inhibitor programs, creating sustained demand for advanced intermediates that embed the key pharmacophoric elements identified in the MRTX-1719 SAR [2]. Suppliers offering 4-chloro-6-cyclopropoxy-3-fluoro-2-iodobenzonitrile at >95% purity with full analytical characterization (¹H NMR, ¹³C NMR, LCMS, HPLC) position themselves to capture procurement from both innovator and fast-follower programs targeting this clinically validated mechanism .

Quote Request

Request a Quote for 4-Chloro-6-cyclopropoxy-3-fluoro-2-iodobenzonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.